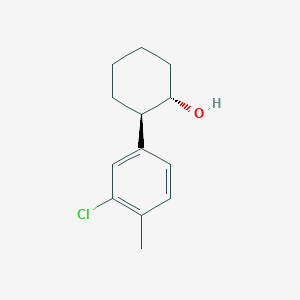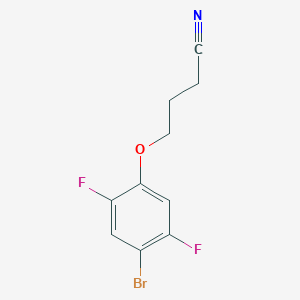
1-(4-Chloro-3-ethylphenyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-ethylphenyl)-1-butanol is a chemical compound belonging to the class of phenyl alcohols. It features a phenyl ring substituted with a chlorine atom at the 4-position and an ethyl group at the 3-position, along with a butanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-ethylphenyl)-1-butanol can be synthesized through several synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of 4-chloro-3-ethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, ethylmagnesium bromide, can be reacted with 4-chloro-3-ethylbenzene carboxaldehyde to form the corresponding alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-ethylphenyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride, sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a catalyst.
Substitution: Sodium hydroxide, ammonia, and halide ions.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-ethylphenyl)-1-butanone, 1-(4-Chloro-3-ethylphenyl)butanoic acid.
Reduction: 1-(4-Chloro-3-ethylphenyl)butane.
Substitution: 1-(4-Hydroxy-3-ethylphenyl)-1-butanol, 1-(4-Amino-3-ethylphenyl)-1-butanol.
Applications De Recherche Scientifique
1-(4-Chloro-3-ethylphenyl)-1-butanol has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be utilized in the development of new drugs and therapeutic agents due to its potential biological activity.
Industry: The compound finds use in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Chloro-3-ethylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the intended application.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-ethylphenyl)-1-butanol is similar to other phenyl alcohols and chlorinated aromatic compounds. Some similar compounds include:
1-(4-Chlorophenyl)-1-butanol: Lacks the ethyl group at the 3-position.
1-(3-Ethylphenyl)-1-butanol: Lacks the chlorine atom at the 4-position.
1-(4-Chloro-3-methylphenyl)-1-butanol: Has a methyl group instead of an ethyl group at the 3-position.
Uniqueness: this compound is unique due to its specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of chlorine and ethyl groups provides distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-(4-chloro-3-ethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-3-5-12(14)10-6-7-11(13)9(4-2)8-10/h6-8,12,14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJLQJRXUQATHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990672.png)




![1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990737.png)



![1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990686.png)




